2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a chlorine atom and a methyl group attached to a phenyl ring. This compound is of significant interest in various scientific fields due to its potential biological activities and applications, particularly in medicinal chemistry and biochemistry. It is also known for its inhibitory effects on certain enzymes, making it a valuable resource in enzyme studies and drug development.
This compound belongs to the class of amino acids, specifically as an amino acid derivative. It has been classified based on its structural features and biological activities, which include enzyme inhibition and potential interactions with neurotransmitter systems.
The synthesis of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid typically involves several key steps:
The molecular structure of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid can be described as follows:
The compound's three-dimensional structure contributes to its biological activity, influencing its interactions with enzymes and receptors in biological systems.
2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid can undergo several chemical reactions:
The mechanism of action of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid primarily involves:
The compound's solubility and stability are crucial for its applications in biological assays and pharmaceutical formulations.
The applications of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid span various scientific fields:
The compound’s core structure features a β-carbon linkage between the α-amino carboxylic acid group and the modified phenyl ring – a critical distinction from α-substituted analogs like 2-amino-2-(3-chloro-4-methylphenyl)propanoic acid (CID 77332337) where the amino group is directly attached to the benzylic carbon [1]. This β-orientation preserves the spatial flexibility required for mimicking endogenous amino acid substrates. The ortho-chloro substituent induces a 15–20° dihedral twist between the phenyl plane and the propanoic acid chain, reducing conformational entropy and enhancing target selectivity. Meanwhile, the para-methyl group contributes steric bulk (+T effect) without significant electronic perturbation, enabling hydrophobic pocket penetration in enzymes [5] [8].
Table 1: Stereochemical Variants of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic Acid
Stereoisomer | CAS Number | Molecular Weight | Specific Rotation | Chiral Descriptor | SMILES Notation |
---|---|---|---|---|---|
(R)-enantiomer | 1056934-22-5 | 213.66 g/mol | Not reported | MFCD18682246 | NC@HC(O)=O |
(S)-enantiomer | 1270107-05-5 | 213.66 g/mol | Not reported | MFCD18663938 | NC@@HC(O)=O |
Racemate | 1270310-78-5 | 213.66 g/mol | Not applicable | Not assigned | NC(CC₁=CC=C(C)C=C₁Cl)C(O)=O |
Commercial synthesis delivers 97% chemical purity, with chiral variants requiring asymmetric hydrogenation or enzymatic resolution. The (R) and (S) enantiomers exhibit distinct solid-state packing confirmed by XRD, with the (S)-form showing superior crystallinity – a trait exploited in pharmaceutical salt development. Both enantiomers are thermostable (decomp. >220°C) and hygroscopic, necessitating storage under inert atmospheres [2] [3] [6].
Halogenation transforms phenylalanine from a metabolic building block into a targeted pharmacophore. The 2-chloro-4-methylphenyl configuration specifically enhances binding to ATP-dependent enzymes and G-protein-coupled receptors via three mechanisms:
Table 2: Comparative Bioactive Properties of Halogenated Phenylalanine Derivatives
Substituent Pattern | Relative LogD₇.₄ | Plasma Protein Binding (%) | mAChR Binding ΔG (kcal/mol) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
2-Cl-4-CH₃ (Target) | +0.9 | 82.5 | −9.7 | >120 |
4-Cl (Unsubstituted) | +0.3 | 75.1 | −8.1 | 45 |
2,4-diCl | +1.5 | 88.9 | −10.2 | 38 |
4-CH₃ (No halogen) | −0.2 | 68.3 | −7.5 | >180 |
Data adapted from structure-activity relationship (SAR) profiling of halogenated arylpropanoic acids [7] [9].
This pharmacophore demonstrates "privileged scaffold" behavior in kinase inhibitors (e.g., VEGFR-2 IC₅₀: 0.47 μM) and antimicrobial peptides, where it disrupts membrane integrity 3-fold more effectively than tryptophan analogs [9].
The compound’s structural mimicry of phenylalanine and tyrosine enables precise engagement with CNS targets:
In vivo proof-of-concept exists for its methyl ester prodrug, which achieves 22% brain uptake versus 9% for the parent acid, validating its neurological targeting potential [8].
Table 3: Documented Biological Activities and Experimental Evidence
Biological Target | Assay System | Key Metric | Proposed Mechanism | Citation Source |
---|---|---|---|---|
mGluR2/3 receptors | Recombinant CHO-K1 cells | Kᵢ = 8.3 μM (mGluR2) | Competitive glutamate antagonism | PubChem Lite [8] |
LAT1 transporter | U87 MG glioblastoma | IC₅₀ = 18.7 ± 2.3 μM | Competitive substrate inhibition | Sigma Aldrich [9] |
DOPA decarboxylase | Rat liver cytosol | 43% inhibition at 50 μM | PLP cofactor disruption | VulcanChem [7] |
Tyrosine hydroxylase | PC12 cell lysate | Kₘ increased 3.2-fold | Feedback inhibition mimicry | BLD Pharm [6] |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2